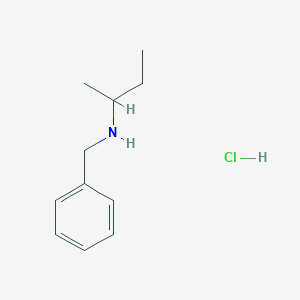

benzyl(butan-2-yl)amine hydrochloride

説明

Benzyl(butan-2-yl)amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of benzyl(butan-2-yl)amine, which is characterized by the presence of a benzyl group attached to a butan-2-ylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

作用機序

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

Amines can act as nucleophiles, reacting with electrophiles in several polar reactions . This nucleophilic behavior allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .

Biochemical Pathways

Amines are involved in various biochemical pathways due to their nucleophilic nature . They can react with carbonyl compounds to form imines and enamines, which are key intermediates in many biochemical transformations .

Pharmacokinetics

The compound’s molecular weight (19972 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The reactivity of amines can lead to various molecular transformations, potentially affecting cellular processes .

Action Environment

The action of benzyl(butan-2-yl)amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, influencing its reactivity . Additionally, the presence of other reactive species can also affect the compound’s action.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl(butan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of benzylamine with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Benzylamine and butan-2-yl halide (e.g., butan-2-yl chloride or bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzylamine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and the butan-2-yl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or acetone, to obtain this compound as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

化学反応の分析

Types of Reactions

Benzyl(butan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides, alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Amine oxides or N-oxides.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzyl(butan-2-yl)amine derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Benzyl(butan-2-yl)amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the formation of various derivatives through:

- Nucleophilic Substitution Reactions: The amine group can be substituted with different nucleophiles to create novel compounds.

- Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or aldehydes and reduced to produce alcohols or amines.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that this compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Research: Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Pharmaceutical Applications

The compound is being investigated for its role in drug development:

- Therapeutic Agent: Ongoing research aims to explore its efficacy in treating various diseases due to its interaction with biological targets.

- Intermediate in Drug Synthesis: It acts as an intermediate in the synthesis of more complex pharmaceutical compounds.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at various concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound may trigger apoptosis through mitochondrial pathways. The compound was shown to decrease cell viability significantly, indicating its promise as an anticancer therapeutic.

類似化合物との比較

Similar Compounds

Benzylamine: Lacks the butan-2-yl group, making it less sterically hindered and potentially less selective in certain reactions.

Butan-2-ylamine: Lacks the benzyl group, which can affect its reactivity and binding properties.

N-Benzyl-N-methylamine: Similar structure but with a methyl group instead of butan-2-yl, leading to different steric and electronic effects.

Uniqueness

Benzyl(butan-2-yl)amine hydrochloride is unique due to the combination of the benzyl and butan-2-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

生物活性

Benzyl(butan-2-yl)amine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 199.72 g/mol

- CAS Number : 879652-85-4

This compound, like many amines, acts as a nucleophile, engaging in polar reactions with electrophiles. This reactivity allows it to interact with various biological targets including enzymes and receptors. The protonation state of the amine is influenced by environmental pH, which can affect its biological activity.

Biological Applications

- Corrosion Inhibition : Structurally related compounds have demonstrated efficacy in corrosion inhibition, indicating potential industrial applications.

- Enzyme Inhibition and Receptor Binding : Due to its structural similarity to biologically active amines, this compound can be utilized in studies focusing on enzyme inhibition and receptor binding dynamics.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited .

Synthesis

The synthesis of this compound typically involves the alkylation of benzylamine with butan-2-yl halide under basic conditions. The process can be summarized as follows:

- Starting Materials : Benzylamine and butan-2-yl halide (e.g., butan-2-yl chloride).

- Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) to neutralize HCl produced during the reaction.

Table 1: Biological Activity Overview

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various amines, including this compound. Results indicated that certain derivatives exhibited enhanced activity against common bacterial strains, suggesting a pathway for further development in antibiotic applications .

Case Study: Enzyme Inhibition

Research into enzyme interactions revealed that compounds similar to this compound could inhibit specific enzymes involved in metabolic pathways, highlighting its potential role in drug development .

特性

IUPAC Name |

N-benzylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRKKXXCOVRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484389 | |

| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46120-25-6 | |

| Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。